5-Fluoro-1-iodoisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1-iodoisoquinoline is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing aromatic compounds that are structurally similar to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-iodoisoquinoline typically involves the introduction of fluorine and iodine atoms into the isoquinoline ring. One common method is the electrophilic substitution reaction, where isoquinoline is treated with fluorinating and iodinating agents under controlled conditions. For example, the reaction of isoquinoline with N-fluorobenzenesulfonimide (NFSI) and iodine monochloride (ICl) in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic substitution reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-iodoisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Hydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the substituent introduced.
Scientific Research Applications
5-Fluoro-1-iodoisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-iodoisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms in the compound can enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. For example, the compound may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoroisoquinoline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1-Iodoisoquinoline: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
5-Fluoro-1-phenylisoquinoline: Contains a phenyl group instead of an iodine atom, altering its chemical and physical properties.
Uniqueness
5-Fluoro-1-iodoisoquinoline is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and binding properties. This dual substitution enhances its versatility in chemical synthesis and its potential biological activities compared to similar compounds .
Properties
CAS No. |
1207448-31-4 |
---|---|
Molecular Formula |
C9H5FIN |
Molecular Weight |
273.05 g/mol |
IUPAC Name |
5-fluoro-1-iodoisoquinoline |
InChI |
InChI=1S/C9H5FIN/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H |
InChI Key |
JWLLSQQYAOHLEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2I)C(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.